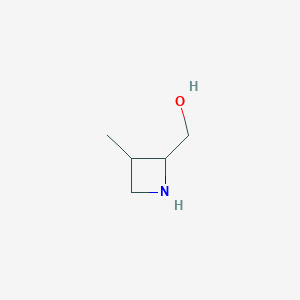
(3-Methylazetidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylazetidin-2-yl)methanol is a chemical compound with the molecular formula C5H11NO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylazetidin-2-yl)methanol typically involves the reaction of 3-methylazetidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylazetidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include 3-methylazetidine-2-carboxylic acid or 3-methylazetidine-2-aldehyde.
Reduction: The major product is 3-methylazetidine-2-amine.
Substitution: The major products depend on the substituent introduced, such as 3-methylazetidine-2-chloride or 3-methylazetidine-2-bromide.
Applications De Recherche Scientifique
(3-Methylazetidin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (3-Methylazetidin-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group and the azetidine ring are key functional groups that contribute to its reactivity and interactions with molecular targets. The exact pathways involved can vary depending on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methylazetidin-3-yl)methanol: A closely related compound with a similar structure but different substitution pattern.
(2-Methylazetidin-2-yl)methanol: Another isomer with the methyl group at a different position on the azetidine ring.
Azetidine-2-carboxylic acid: A structurally related compound with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(3-Methylazetidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group and azetidine ring make it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Propriétés
Formule moléculaire |
C5H11NO |
|---|---|
Poids moléculaire |
101.15 g/mol |
Nom IUPAC |
(3-methylazetidin-2-yl)methanol |
InChI |
InChI=1S/C5H11NO/c1-4-2-6-5(4)3-7/h4-7H,2-3H2,1H3 |
Clé InChI |
NLFGNZMMTPEJIN-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


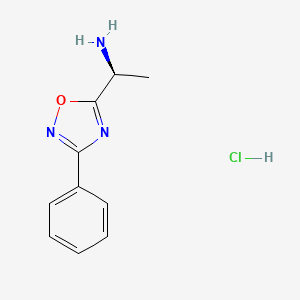
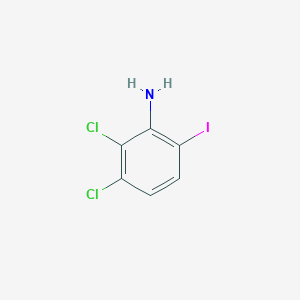
![[(E)-2-(2,4-difluorophenyl)vinyl]boronic acid](/img/structure/B13467695.png)

![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate](/img/structure/B13467708.png)
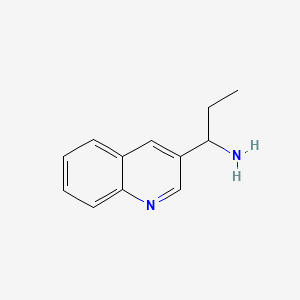
![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride](/img/structure/B13467716.png)

![4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13467726.png)
![Tert-butyl 4-hydroxy-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13467727.png)
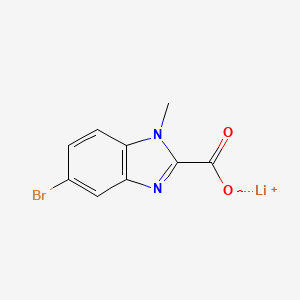
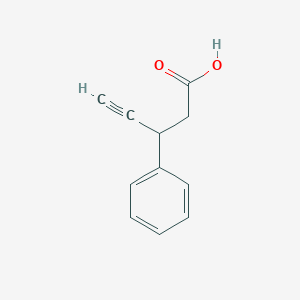
![3-{3-[(3-azidopropyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13467734.png)

